1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate
CAS No.: 212556-43-9
Cat. No.: VC3396184
Molecular Formula: C4H4F6O3S
Molecular Weight: 246.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 212556-43-9 |
|---|---|
| Molecular Formula | C4H4F6O3S |
| Molecular Weight | 246.13 g/mol |
| IUPAC Name | 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C4H4F6O3S/c1-2(3(5,6)7)13-14(11,12)4(8,9)10/h2H,1H3 |
| Standard InChI Key | CCCKOEYCRHBDDH-UHFFFAOYSA-N |
| SMILES | CC(C(F)(F)F)OS(=O)(=O)C(F)(F)F |
| Canonical SMILES | CC(C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Introduction
1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C₄H₄F₆O₃S and the CAS number 212556-43-9. It is also known as Trifluoromethanesulfonic acid 2,2,2-trifluoro-1-methylethyl ester. This compound is a triflate ester, which is a class of compounds known for their strong leaving group properties, making them useful in various organic synthesis reactions.
Chemical Reactivity
-
Triflate esters are highly reactive and are often used as intermediates in organic synthesis, particularly in reactions involving nucleophilic substitution.
Synthesis
-
The synthesis of 1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate typically involves the reaction of 1,1,1-trifluoropropan-2-ol with trifluoromethanesulfonic anhydride in the presence of a base.
-
An example of its use in synthesis is found in a patent related to Spleen Tyrosine Kinase (Syk) inhibitors, where it is used as a starting material for further transformations .
Applications
-
Organic Synthesis: It serves as a versatile intermediate due to its reactive triflate group.
-
Pharmaceutical Research: Involved in the synthesis of compounds with potential therapeutic applications, such as Syk inhibitors .
Hazard Classification
-
GHS Classification:
Handling Precautions
-
Requires careful handling due to its corrosive and irritating properties. Protective equipment and proper ventilation are recommended.
Chemical Stability
-
Triflate esters are generally stable under normal conditions but can decompose under high temperatures or in the presence of strong nucleophiles.
Stereochemistry
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | C₄H₄F₆O₃S |
| CAS Number | 212556-43-9 |
| EC Number | 829-683-0 |
| Hazards | Harmful if swallowed, causes severe skin burns and eye damage |
| Applications | Organic synthesis, pharmaceutical research |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume